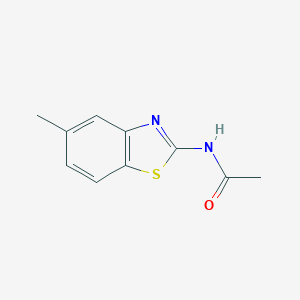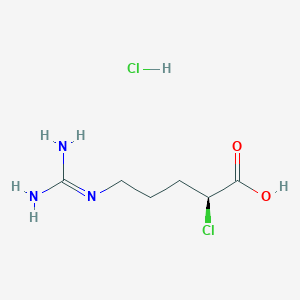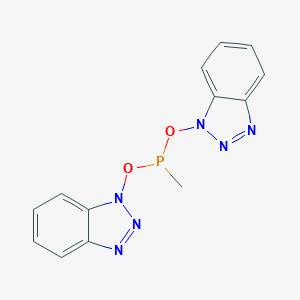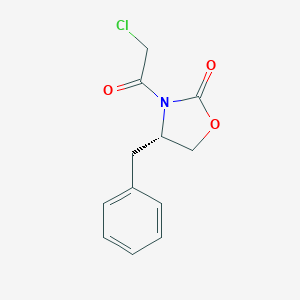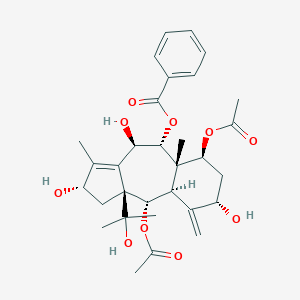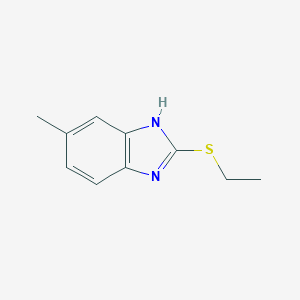![molecular formula C10H18O B024594 (1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol CAS No. 19889-95-3](/img/structure/B24594.png)
(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, commonly known as menthol, is a natural organic compound with a characteristic minty odor and flavor. Menthol is widely used in various products, including food, cosmetics, and pharmaceuticals. In recent years, menthol has gained increasing attention in scientific research due to its potential health benefits and therapeutic applications.
Mecanismo De Acción
The mechanism of action of menthol is not fully understood, but it is believed to involve the activation of cold receptors in the skin and mucous membranes. This activation leads to a cooling and numbing sensation, which can provide relief from pain and itching.
Efectos Bioquímicos Y Fisiológicos
Menthol has been shown to affect various biochemical and physiological processes in the body. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the immune response. Menthol has also been shown to have a vasodilatory effect, which can improve blood flow and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthol has several advantages for use in laboratory experiments. It is readily available, inexpensive, and easy to handle. However, menthol can also have variable effects depending on the concentration used and the experimental conditions. In addition, menthol can interfere with the activity of certain enzymes and proteins, which can affect the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on menthol. One area of interest is the development of menthol-based therapies for respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Another area of research is the use of menthol as a natural preservative in food and cosmetic products. Additionally, there is a growing interest in the use of menthol as a potential treatment for inflammatory bowel disease.
Métodos De Síntesis
Menthol can be obtained from natural sources, such as peppermint and spearmint, or can be synthesized chemically. The chemical synthesis of menthol involves the reaction of myrcene with formaldehyde, followed by hydrogenation and dehydration.
Aplicaciones Científicas De Investigación
Menthol has been extensively studied for its various biological activities and therapeutic applications. It has been found to possess antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. Menthol has also been shown to have a positive effect on the respiratory system, including relieving cough and congestion.
Propiedades
Número CAS |
19889-95-3 |
|---|---|
Nombre del producto |
(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m0/s1 |
Clave InChI |
REPVLJRCJUVQFA-RBXMUDONSA-N |
SMILES isomérico |
C[C@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1O |
SMILES |
CC1C2CC(C2(C)C)CC1O |
SMILES canónico |
CC1C2CC(C2(C)C)CC1O |
Otros números CAS |
19889-95-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



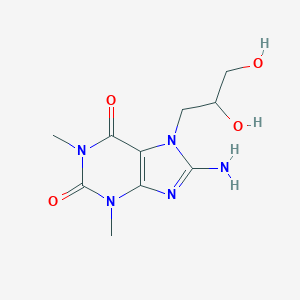
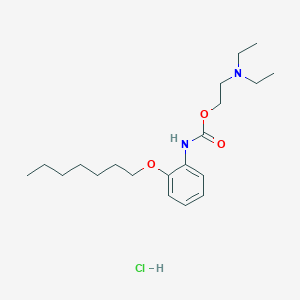
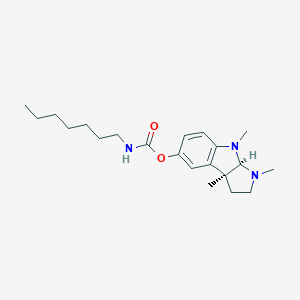
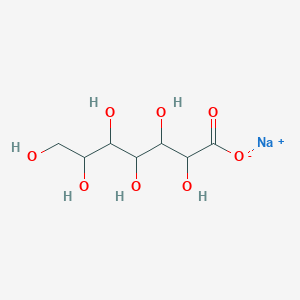
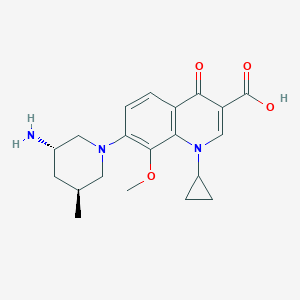
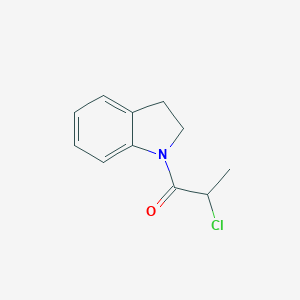
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
